4-(Phenylsulfanyl)azetidin-2-one

Antifungal Drug Discovery Stereochemistry Structure-Activity Relationship (SAR)

4-(Phenylsulfanyl)azetidin-2-one (CAS 31898-69-8) is a monocyclic β-lactam (2-azetidinone) distinguished by a phenylsulfanyl substituent at the C-4 position. This heterocyclic core is the defining structural element of β-lactam antibiotics, and the presence of the sulfur-linked aromatic group imparts unique chemical versatility.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 31898-69-8
Cat. No. B3124562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylsulfanyl)azetidin-2-one
CAS31898-69-8
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1C(NC1=O)SC2=CC=CC=C2
InChIInChI=1S/C9H9NOS/c11-8-6-9(10-8)12-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)
InChIKeyIQVDSMUMVVBIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylsulfanyl)azetidin-2-one (CAS 31898-69-8): A Multifunctional β-Lactam Scaffold for Antimicrobial and Synthetic Chemistry Procurement


4-(Phenylsulfanyl)azetidin-2-one (CAS 31898-69-8) is a monocyclic β-lactam (2-azetidinone) distinguished by a phenylsulfanyl substituent at the C-4 position [1]. This heterocyclic core is the defining structural element of β-lactam antibiotics, and the presence of the sulfur-linked aromatic group imparts unique chemical versatility. Beyond its established role as a chiral building block in carbapenem total synthesis, recent investigations have identified its stereospecific antifungal properties and utility as a scaffold for developing fluorescently labeled probes to study mechanisms of action in living bacterial cells [2][3].

Procurement Risk: Why a Generic 4-Substituted Azetidin-2-one Cannot Substitute for 4-(Phenylsulfanyl)azetidin-2-one


Treating 4-(phenylsulfanyl)azetidin-2-one as a fungible commodity within the broader class of 4-substituted azetidin-2-ones introduces significant technical risk. Firstly, biological activity is not uniform; antifungal potency is acutely dependent on stereochemistry and the steric nature of the 4-substituent. A simple switch to a 4-acetoxy or 4-methylthio analog is not supported by antifungal SAR data, which demonstrates a strong correlation between the 4S configuration of the phenylthio group and antifungal action [1]. Secondly, the phenylsulfanyl group is a specific synthetic lynchpin for constructing carbapenem antibiotics like thienamycin, a reactivity profile that 4-acetoxy or 4-sulfonyl derivatives do not directly replicate without additional chemical steps [2]. Finally, the physicochemical properties that dictate formulation and storage, such as melting point, differ dramatically from analogs like the high-melting 4-(phenylsulfonyl)azetidin-2-one, impacting experimental reproducibility and scale-up logistics [3].

Quantitative Differentiation Evidence for 4-(Phenylsulfanyl)azetidin-2-one (CAS 31898-69-8)


Stereochemistry-Driven Antifungal Potency: Enantiomer-Specific Activity Profile

Antifungal activity is not a general property of the azetidin-2-one core but is highly dependent on the stereochemistry at C-4. A foundational study demonstrated a strong differentiation in in vitro antifungal activity between the two enantiomers of 4-phenylthioazetidin-2-one against Microsporum, Trichophyton, and Candida species [1]. This finding directly refutes any assumption that racemic 4-(phenylsulfanyl)azetidin-2-one can be considered equivalent to a chiral, enantiopure version.

Antifungal Drug Discovery Stereochemistry Structure-Activity Relationship (SAR)

Established Carbapenem Intermediate: Direct Synthetic Route to (+)-Thienamycin

This compound is a documented, high-value intermediate in the asymmetric synthesis of the carbapenem antibiotic (+)-thienamycin. Unlike generic 4-acetoxyazetidin-2-one, which requires conversion of the acetoxy group, the phenylthio substituent in the (4R) configuration is a directly functionalized chiral building block [1]. The patent literature specifically exemplifies (4R)-4-Phenylthioazetidin-2-one as useful for producing carbapenems, a claim not made for other simple 4-alkylthio or 4-aryloxy analogs without further derivatization [2].

Antibiotic Synthesis Carbapenem Total Synthesis

Optimized Physicochemical Profile for Handling and Formulation

The physical state of a compound is a critical, often overlooked procurement parameter. 4-(Phenylsulfanyl)azetidin-2-one presents as a solid with a defined, moderate melting point of 72-73.5 °C [1]. This distinguishes it from common intermediates like 4-acetoxyazetidin-2-one, which is an oil at room temperature, and the 4-(phenylsulfonyl) analog, which has a significantly higher melting point of 153-157 °C . The solid, moderate-melting form facilitates accurate weighing, purification via recrystallization, and long-term storage stability.

Pre-formulation Physicochemical Properties Solid-State Chemistry

A Versatile Synthetic Handle: The Phenylsulfanyl Group as a Transformable Anchor

The C-4 phenylsulfanyl substituent is not merely a bulky group but a key synthetic handle for further diversification. It can be intentionally oxidized to a sulfoxide or sulfone, reduced to reveal a parent azetidinone, or displaced by nucleophiles . This reactivity profile, which is central to its use in carbapenem synthesis, is not shared by chemically more inert 4-alkyl or 4-aryl analogs. This chemical lability is a deliberate design feature exploited in the creation of fluorescent probes where the azetidinone core is linked to fluorophores via the sulfur atom for studying drug action in vivo [1].

Synthetic Methodology Chemical Biology Late-Stage Functionalization

Recommended Research & Industrial Applications for 4-(Phenylsulfanyl)azetidin-2-one


Antifungal Lead Optimization & Stereochemical SAR Studies

This compound is uniquely suited for antifungal drug discovery programs. As established, the (4S) enantiomer is the active antifungal component [1]. Research groups should procure the enantiopure (4S) form to conduct accurate minimum inhibitory concentration (MIC) assays against a panel of pathogenic fungi, including azole-resistant strains of Cryptococcus neoformans against which it has shown efficacy . The stereoselectivity data enables the construction of precise pharmacophore models for the next generation of antifungal β-lactams.

Carbapenem Total Synthesis and Process Chemistry

For synthetic chemistry teams, this compound is a critical raw material. It directly enables the asymmetric synthesis of (+)-thienamycin and related carbapenem antibiotics without requiring expensive chiral resolution steps [2]. Industrial process chemists can leverage this intermediate to develop scalable, cost-effective routes to these high-value antibiotics, a pathway not directly accessible with more common 4-acetoxy- or 4-sulfonyl-azetidinones.

Chemical Probe Development and Mode-of-Action Studies

The thioether linkage provides a built-in anchor point for creating functional molecular probes. 4-(Phenylsulfanyl)azetidin-2-one has been successfully used to synthesize fluorescently labeled β-lactam derivatives that can be tracked within living bacterial cells to elucidate their mechanism of action [3]. This capability makes it a valuable procurement for chemical biology groups studying antimicrobial resistance or β-lactam biology, a feature not inherent to 4-aryloxy or simple 4-alkyl analogs.

β-Lactam Scaffold Diversification in Medicinal Chemistry

The compound serves as a versatile central scaffold for parallel synthesis. Its C-4 sulfur group can be chemoselectively oxidized to a sulfoxide or sulfone, creating two new classes of compounds from a single starting material . This allows medicinal chemists to quickly generate a focused library of structurally diverse β-lactams for broad biological screening, maximizing the value of the initial procurement.

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